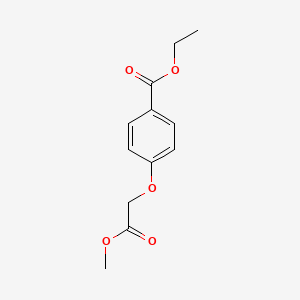
N-(4-isonicotinoylphenyl)-2,6-dimethoxybenzamide
Übersicht
Beschreibung
N-(4-isonicotinoylphenyl)-2,6-dimethoxybenzamide, also known as INH1, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of the cell division cycle 7-related protein kinase (CDC7) and has been shown to have potential anti-tumor effects.
Wirkmechanismus
N-(4-isonicotinoylphenyl)-2,6-dimethoxybenzamide inhibits CDC7 kinase by binding to its ATP-binding site, thereby preventing the kinase from phosphorylating its downstream targets. This leads to the inhibition of DNA replication and cell cycle progression, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells through the inhibition of CDC7 kinase. It has also been shown to sensitize cancer cells to DNA-damaging agents, making it a potential candidate for combination therapy. However, the effects of this compound on normal cells and tissues remain unclear, and further studies are needed to evaluate its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-isonicotinoylphenyl)-2,6-dimethoxybenzamide is a potent and selective inhibitor of CDC7 kinase, making it a valuable tool for studying the role of CDC7 kinase in cancer and other diseases. However, the use of this compound in lab experiments is limited by its low solubility in aqueous solutions and its potential toxicity to normal cells and tissues. Careful dose optimization and toxicity evaluation are necessary to ensure the safety and efficacy of this compound in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the use of N-(4-isonicotinoylphenyl)-2,6-dimethoxybenzamide in scientific research. One direction is the development of more potent and selective inhibitors of CDC7 kinase based on the structure of this compound. Another direction is the evaluation of the safety and efficacy of this compound in preclinical and clinical studies for the treatment of cancer and other diseases. Finally, the use of this compound in combination therapy with other DNA-damaging agents may provide a promising approach for the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
N-(4-isonicotinoylphenyl)-2,6-dimethoxybenzamide has been extensively used in scientific research as a potent inhibitor of CDC7 kinase. CDC7 kinase plays a crucial role in DNA replication and cell cycle progression, and its inhibition by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to sensitize cancer cells to DNA-damaging agents such as cisplatin and doxorubicin, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
2,6-dimethoxy-N-[4-(pyridine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-26-17-4-3-5-18(27-2)19(17)21(25)23-16-8-6-14(7-9-16)20(24)15-10-12-22-13-11-15/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZXWZZKZMVCKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-methyl-2,3,6,7-tetrahydro-1H,5H-3a,6-epoxy[1,4]oxazepino[2,3,4-jk]carbazole](/img/structure/B4420472.png)
![2-(1-methyl-1H-indol-3-yl)-2-oxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B4420487.png)
![2-(3,4-dimethoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B4420495.png)
![1-ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine](/img/structure/B4420501.png)

![N-(3-chlorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4420521.png)


![N-(3-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl}phenyl)propanamide](/img/structure/B4420541.png)

![1-(1H-imidazol-4-ylacetyl)-4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B4420549.png)


![N-{3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B4420572.png)